3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide
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Description
3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H11ClN2O4S and its molecular weight is 362.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : One study describes the synthesis of benzo[b]thiophenes, like 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, using acid-catalyzed cyclization of thiophenylacetals and ketones. This method is noted for its efficiency compared to previous procedures (Pié & Marnett, 1988).
- Chemical Characterization : Another research focuses on the synthesis of thiophene-3-carboxamide derivatives with antibacterial and antifungal activities. The study highlights the conformational stability provided by intramolecular hydrogen bonds (Vasu et al., 2005).
Biomedical Research
- Anti-inflammatory Activity : A research program aiming to find novel anti-inflammatory agents synthesized 3-Chloro-5-methoxy-1-benzothiophene-2-sulphonamide. This study suggests the potential of structurally related compounds, like this compound, in anti-inflammatory applications (Moloney, 2000).
- Antimicrobial Properties : Compounds structurally similar to this compound have been studied for their antimicrobial activity. A study synthesizing 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives investigated their antibacterial and antifungal effects (Naganagowda & Petsom, 2011).
Materials Science and Engineering
- Corrosion Inhibition : Research into the electron withdrawing and releasing effects of substituents like nitro (NO2) and methoxy (OCH3) on N-Phenyl-benzamide derivatives shows their potential in corrosion inhibition. This study highlights the role of these substituents in enhancing the efficiency of corrosion inhibitors (Mishra et al., 2018).
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c1-23-12-8-9(19(21)22)6-7-11(12)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWRWEPXMXSMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.